molecular formula C15H21ClN2O3S B5852049 N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide

N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide

Cat. No. B5852049
M. Wt: 344.9 g/mol
InChI Key: SPBGSWGRFJLETO-UHFFFAOYSA-N
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Description

N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide, also known as AZ-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has shown promise in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. In

Scientific Research Applications

Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions

The electronic properties of this compound have been investigated using density functional theory (DFT) with the B3LYP method and the 6-311 G(d, p) basis set . The NBO analysis reveals insights into the intermolecular and intramolecular binding interactions. Additionally, electron distribution is determined through natural population analysis.

Nonlinear Optical (NLO) Properties

Understanding the optical behavior of a compound is crucial. For N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide, researchers have explored its NLO properties, including:

Temperature-Dependent Thermodynamic Parameters

Researchers have reported the effect of temperature on thermodynamic parameters associated with this compound. These include:

Comparison with Analogues

Consider comparing N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide with related compounds, such as Azone® (N-dodecylpyrrolidin-2-one) or its analogues. Investigate their penetration-enhancing properties, especially in drug delivery systems .

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-17(12-15(19)18-10-4-2-3-5-11-18)22(20,21)14-8-6-13(16)7-9-14/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBGSWGRFJLETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide

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